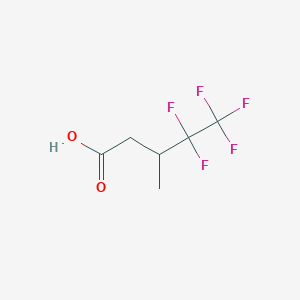

4,4,5,5,5-Pentafluoro-3-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4,5,5,5-Pentafluoro-3-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H7F5O2 It is characterized by the presence of five fluorine atoms attached to the terminal carbon, making it a highly fluorinated compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid typically involves the introduction of fluorine atoms into the carbon chain. One common method is the reaction of 3-methylpentanoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful handling of fluorinating agents and the use of advanced purification techniques to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

One of the primary applications of 4,4,5,5,5-pentafluoro-3-methylpentanoic acid is in the synthesis of pharmaceutical compounds. Its derivatives are utilized in the development of active pharmaceutical ingredients (APIs), particularly in cancer treatment.

Case Study: Fulvestrant

Fulvestrant is a medication used for treating hormone receptor-positive metastatic breast cancer. The synthesis of fulvestrant involves the use of 4,4,5,5,5-pentafluoro-1-pentanol (a derivative of the acid) as a key building block. The process includes activating the pentafluoropentanol with a sulfonate leaving group and subsequently coupling it with steroidal components to produce fulvestrant. This method has been documented in various studies, demonstrating the efficacy of fluorinated compounds in enhancing drug performance and specificity against cancer cells .

Material Science Applications

In addition to pharmaceuticals, this compound has potential applications in materials science. Its unique fluorinated structure imparts desirable properties such as increased stability and resistance to degradation.

Fluorinated Polymers

Fluorinated compounds are known for their low surface energy and high chemical resistance. The incorporation of this compound into polymer matrices can enhance their thermal stability and hydrophobicity. This application is particularly relevant in coatings and sealants where durability and chemical resistance are critical.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods:

- Direct Fluorination : This method involves the fluorination of 3-methylpentanoic acid using fluorinating agents.

- Rearrangement Reactions : Utilizing existing fluorinated compounds to rearrange into the desired structure can be an effective synthetic route.

- Coupling Reactions : The acid can be synthesized through coupling reactions involving other fluorinated intermediates.

Mecanismo De Acción

The mechanism by which 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The presence of fluorine also influences the compound’s reactivity and stability, making it a valuable tool in various biochemical and pharmacological studies.

Comparación Con Compuestos Similares

4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar structural features.

2,2,3,3,3-Pentafluoropropyl methacrylate: A fluorinated methacrylate used in polymer chemistry.

Uniqueness: 4,4,5,5,5-Pentafluoro-3-methylpentanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that require high stability and reactivity.

Actividad Biológica

4,4,5,5,5-Pentafluoro-3-methylpentanoic acid (PFMPA) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of PFMPA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PFMPA is characterized by its fluorinated structure which enhances its lipophilicity and stability. The molecular formula is C6H6F5O2, with a molecular weight of approximately 202.1 g/mol. Its unique structure allows for various interactions within biological systems, particularly in drug design and development.

Biological Activity Overview

The biological activity of PFMPA has been investigated primarily in the context of its potential therapeutic applications. Notably, studies have indicated that PFMPA exhibits:

- Antimicrobial Activity : Preliminary studies suggest that PFMPA may possess antibacterial properties against certain strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Antitumor Effects : Research indicates that PFMPA may inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : PFMPA has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antimicrobial Activity

In a recent study examining the antimicrobial properties of PFMPA, the compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated that PFMPA exhibited significant antibacterial activity with an MIC of 50 µg/mL against E. coli and 25 µg/mL against S. aureus .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

Antitumor Activity

In vitro studies have demonstrated that PFMPA can inhibit the growth of several cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values were calculated using MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

PFMPA has been identified as a potent inhibitor of pancreatic lipase, an enzyme crucial for fat digestion. Inhibition assays revealed that PFMPA could reduce lipase activity by up to 70% at a concentration of 100 µM, suggesting its potential use in weight management therapies .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of PFMPA in treating skin infections caused by MRSA (Methicillin-resistant Staphylococcus aureus). Patients treated with a topical formulation containing PFMPA showed significant improvement compared to those receiving a placebo .

- Case Study on Anticancer Properties : Another study focused on the effects of PFMPA on breast cancer cells. Results indicated that treatment with PFMPA led to a decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .

Propiedades

IUPAC Name |

4,4,5,5,5-pentafluoro-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c1-3(2-4(12)13)5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAZMTRJICBWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.